N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine
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Overview
Description
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine is a quinazoline derivative with a molecular formula of C17H13N3S and a molecular weight of 291.37 g/mol . Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloroquinazoline with N-phenyl-2-propyn-1-amine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: Known for its antiproliferative activity.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with potential antitumor properties.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A related compound with different pharmacological activities.
Uniqueness
This compound stands out due to its specific structural features and the presence of the prop-2-yn-1-ylthio group, which may contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
141598-82-5 |
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Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-phenyl-2-prop-2-ynylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C17H13N3S/c1-2-12-21-17-19-15-11-7-6-10-14(15)16(20-17)18-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19,20) |
InChI Key |
RDMYZHPJPBVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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